molecular formula C12H12O2 B158590 1,5-Dimethoxynaphthalene CAS No. 10075-63-5

1,5-Dimethoxynaphthalene

Cat. No. B158590
CAS RN: 10075-63-5
M. Wt: 188.22 g/mol
InChI Key: ANCSPRJFGGDREM-UHFFFAOYSA-N
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Description

1,5-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.22 g/mol . The IUPAC name for this compound is 1,5-dimethoxynaphthalene .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethoxynaphthalene has been studied using vibrational spectroscopy and density functional theory calculations . The compound has two methoxy groups in the 1- and 5-positions of the naphthalene moiety .


Chemical Reactions Analysis

The reaction of 1,5-dimethoxynaphthalene with phthalic anhydride and an excess of aluminium chloride gives o-(4,8-dihydroxy-1-naphthoyl)benzoic acid and the partially demethylated compound, o-(8-hydroxy-4-methoxy-1-naphthoyl)benzoic acid .


Physical And Chemical Properties Analysis

1,5-Dimethoxynaphthalene has a molecular weight of 188.22 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 311.2±15.0 °C at 760 mmHg, and a flash point of 130.3±19.9 °C . The compound has a topological polar surface area of 18.5 Ų .

Scientific Research Applications

Molecular Structure and Vibrational Spectra

1,5-Dimethoxynaphthalene has been characterized using vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory calculations. This research provides insights into its molecular structure, atomic charges, vibrational frequencies, and bond orbital analysis. The study is significant for understanding the fundamental properties of 1,5-dimethoxynaphthalene (Kandasamy, Velraj, Kalaichelvan, & Mariappan, 2015).

Interaction with π-Acceptors

1,5-Dimethoxynaphthalene's interactions with π-acceptors have been explored, particularly its fluorescence quenching properties when combined with various acceptors. This study is important for understanding the chemical behavior of 1,5-dimethoxynaphthalene in different environments and its potential applications in materials science (El-Kemary, 1995).

Matrix-Assisted Laser Desorption/Ionization

1,5-Dimethoxynaphthalene has been utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) for analyzing the structure of polymetallic porphyrins. This application demonstrates its utility in facilitating soft ionization methods for delicate molecular structures (Aiello et al., 2004).

Molecular Abacus Design

Research has shown the potential of 1,5-dimethoxynaphthalene in the design of a molecular abacus. This involves its complex formation with specific cyclophanes, indicating its role in developing molecular machines and devices (Reddington et al., 1991).

properties

IUPAC Name

1,5-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCSPRJFGGDREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291265
Record name 1,5-Dimethoxynaphthalene
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,5-Dimethoxynaphthalene

CAS RN

10075-63-5
Record name 1,5-Dimethoxynaphthalene
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Record name 1,5-Dimethoxynaphthalene
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Record name 1,5-Dimethoxynaphthalene
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Record name 1,5-Dimethoxynaphthalene
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Synthesis routes and methods I

Procedure details

Naphthalene-1,5-diol (16.0 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol) were stirred in acetone (300 mL) and dimethyl sulfate (32 mL) was added using syringe. The mixture was then heated to reflux under nitrogen overnight. Water (300 mL) was added after the mixture was cooled to room temperature. The precipitate was collected by filtration and washed with water (4×50 mL), then methanol (3×50 mL). After drying under vacuum, the solid was heated at reflux in ethanol (300 mL) for 2 hours. After cooling to room temperature, the desired product was then collected by filtration to give a pale brown solid (17.9 g, 95.2%). 1H NMR (500 MHz, CDCl3): δ 7.45 (d, J=8.5 Hz, 2H), 7.33 (t, J=8.5 Hz, 2H), 6.83 (d, J=8.5 Hz, 2H), 4.00 (s, 6H).
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16 g
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95.2%

Synthesis routes and methods II

Procedure details

1,4,5,8-tetramethoxynaphthalene (3) is synthesized from 1,5-dihydroxynaphthalene (2) as a starting material through a known three-phase reaction, and then 1,4,5,8-tetramethoxynaphthalene (3) is demethylated to produce 5,8-dimethoxy-1,4-naphtoquinone(4) as a synthesis intermediate. A detailed synthesis method is disclosed in cited references presented in the reaction schemes above, and a solvent used herein may be a solvent that does not adversely affect the reaction, and examples of such a solvent are sodium hydroxide, acetonitrile, anhydrous methanol, N, N-dimethylformamide, and chloroform. The initial methylation is performed in such a manner that dimethyl sulfate is dropped to 1,5-dihydroxynaphthalene dissolved in sodium hydroxide in the presence of a nitrogen gas for 1 hour and the reaction was performed for 2 hours. The reaction product is re-crystallized with benzene to produce 1,5-dimethoxynaphthalene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
RL Hannan, RB Barber, H Rapoport - The Journal of Organic …, 1979 - ACS Publications
Synthesis of bromonaphthoquinones from 1,5-dimethoxynaphthalene Page 1 Synthesis of Bromonaphthoquinones J.Org. Chem., Vol. No. 13,1979 2153 69847-26-3; 6b, 69847-27-4; 6c…
Number of citations: 126 pubs.acs.org
H Kelker, B Cscheurle - Molecular Crystals and Liquid Crystals, 1969 - Taylor & Francis
G. Lohaus 1 obtained a compound from 1,5-dimethoxy-naphthalene and chlorosulphonyl isocyanate. On the basis of its reactivity alone and by spectroscopic examination it was not …
Number of citations: 12 www.tandfonline.com
RH Thomson, E Race, FM Rowe - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… Chem., 1916, 94, 15) by direct monobromination of 1 : 5-dimethoxynaphthalene. Since 1 : 5-… - 1 : 5-dimethoxynaphthalene and oxidation of the amino- 1 : 5-dimethoxynaphthalene with …
Number of citations: 0 pubs.rsc.org
M Kandasamy, G Velraj, S Kalaichelvan… - … Acta Part A: Molecular …, 2015 - Elsevier
In this work, we reported a combined experimental and theoretical study on molecular structure, vibrational spectra and natural bond orbital (NBO) analysis of 1,5-dimethoxynaphthalene…
Number of citations: 7 www.sciencedirect.com
RH Thomson - The Journal of Organic Chemistry, 1948 - ACS Publications
According to Willstatter and Schuler (1) who first studied the subject, chlorina-tion of 1, 5-dihydroxynaphthalene yields the diacetate of 4, 8-dichloro-l, 5-di-hydroxynaphthalene but no …
Number of citations: 15 pubs.acs.org
AH Carter, E Race, FM Rowe - Journal of the Chemical Society …, 1942 - pubs.rsc.org
… , 5-methoxy-1-naphthol and 1 : 5-dimethoxynaphthalene has been studied, and the orientation of … ; and 1 : 5-dimethoxynaphthalene yields 4 : 8-dibromo-1 : 5-dimethoxynaphthaZe~~. …
Number of citations: 29 pubs.rsc.org
K Krohn, SF Kouam, S Cludius‐Brandt, S Draeger… - 2008 - Wiley Online Library
Four natural nitro metabolites, 1‐hydroxy‐5‐methoxy‐2‐nitronaphthalene (2), 1,5‐dimethoxy‐4‐nitronaphthalene (3), 1‐hydroxy‐5‐methoxy‐2,4‐dinitronaphthalene (4), and 1,5‐…
A Ghasemi, S Ghamami… - Journal of Atoms and …, 2015 - search.proquest.com
In this article, density functional theory (DFT) levels using 3-21G basis set have been carried out to investigate the optimized geometries and frequencies of the stationary point and the …
Number of citations: 1 search.proquest.com
E Marfo-Owusu, AL Thompson - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
The title compound, C12H12O2, lies across an inversion centre. The molecular structure suggests that the methoxy groups in the 1- and 5-positions of the naphthalene moiety do not …
Number of citations: 2 scripts.iucr.org
P Hill, WF Short, H Stromberg - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… CONDENSATION of 1 : 5-dimethoxynaphthalene with … compound of 4-bromo-1 : 5-dimethoxynaphthalene (see below). … , and separating 1 : 5-dimethoxynaphthalene by distillation, a 20 …
Number of citations: 6 pubs.rsc.org

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